Methanone, diphenyl-, hydrazone, monohydrobromide
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Overview
Description
Methanone, diphenyl-, hydrazone, monohydrobromide, also known as benzophenone hydrazone monohydrobromide, is an organic compound with the molecular formula C13H12N2·HBr. It is a derivative of benzophenone hydrazone, which is commonly used in organic synthesis and various industrial applications. This compound is known for its unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanone, diphenyl-, hydrazone, monohydrobromide can be synthesized through the reaction of benzophenone with hydrazine hydrate in the presence of hydrobromic acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for several hours. The general reaction scheme is as follows:
[ \text{C}_6\text{H}_5\text{COC}_6\text{H}_5 + \text{N}_2\text{H}_4 \cdot \text{H}_2\text{O} + \text{HBr} \rightarrow \text{C}_6\text{H}_5\text{C}(=\text{N}\text{NH}_2)\text{C}_6\text{H}_5 \cdot \text{HBr} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar conditions as described above. The process is optimized for higher yields and purity, often involving the use of continuous reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methanone, diphenyl-, hydrazone, monohydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzophenone.
Reduction: It can be reduced to form diphenylmethane.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Benzophenone.
Reduction: Diphenylmethane.
Substitution: Various substituted hydrazones depending on the nucleophile used.
Scientific Research Applications
Methanone, diphenyl-, hydrazone, monohydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methanone, diphenyl-, hydrazone, monohydrobromide involves its ability to form stable complexes with various substrates. The hydrazone group can act as a nucleophile, attacking electrophilic centers in target molecules. This reactivity is exploited in various synthetic and biological applications, where the compound can modify or inhibit specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzophenone hydrazone: The parent compound without the hydrobromide group.
Diphenylmethane: A reduction product of benzophenone hydrazone.
Benzophenone oxime: A related compound with an oxime group instead of a hydrazone group.
Uniqueness
Methanone, diphenyl-, hydrazone, monohydrobromide is unique due to its hydrobromide group, which enhances its solubility and reactivity in certain reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
Properties
CAS No. |
160282-36-0 |
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Molecular Formula |
C13H13BrN2 |
Molecular Weight |
277.16 g/mol |
IUPAC Name |
benzhydrylidenehydrazine;hydrobromide |
InChI |
InChI=1S/C13H12N2.BrH/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,14H2;1H |
InChI Key |
HRYMIDFMJHUPNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN)C2=CC=CC=C2.Br |
Origin of Product |
United States |
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